molecular formula C17H17NO2 B11645536 2-pentyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-pentyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11645536
M. Wt: 267.32 g/mol
InChI Key: LFXXYUBZSQNZBL-UHFFFAOYSA-N
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Description

2-pentyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as scaffolds in drug discovery. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pentyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives by cyclization under acidic conditions . Another method involves the use of aryne intermediates, which react with substituted 1,2,4-triazines in anhydrous toluene at elevated temperatures .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale synthesis using efficient catalytic processes. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to achieve high yields and purity . These methods are designed to minimize environmental impact and reduce the formation of side products.

Chemical Reactions Analysis

Types of Reactions

2-pentyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-pentyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-pentyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase. This inhibition occurs during the pre-elongation phase by binding to the non-nucleoside binding site Thumb Site II . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dithione
  • 1H-Benz[de]isoquinoline-2(3H)-propanoic acid, 6-bromo-1,3-dioxo-
  • 1H-Benz[de]isoquinoline-1,3(2H)-dithione, 2-methyl-6-nitro-

Uniqueness

2-pentyl-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its specific pentyl substitution, which can influence its biological activity and chemical reactivity. This unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound in drug discovery and other scientific research applications .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-pentylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C17H17NO2/c1-2-3-4-11-18-16(19)13-9-5-7-12-8-6-10-14(15(12)13)17(18)20/h5-10H,2-4,11H2,1H3

InChI Key

LFXXYUBZSQNZBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O

Origin of Product

United States

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